N,N-dimetilglicina

Descripción general

Descripción

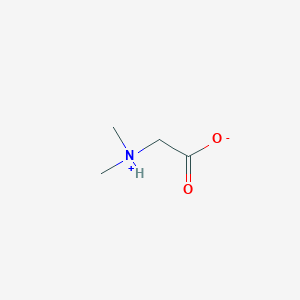

N,N-dimetilglicina: es un derivado del aminoácido glicina, caracterizado por la presencia de dos grupos metilo unidos al átomo de nitrógeno. Es un compuesto que se encuentra de forma natural en diversos alimentos como las legumbres y el hígado. La this compound se ha comercializado como suplemento dietético debido a sus posibles beneficios para la salud .

Aplicaciones Científicas De Investigación

Química: La N,N-dimetilglicina se utiliza como reactivo bioquímico en diversas reacciones y estudios químicos.

Biología: Desempeña un papel en el metabolismo de la colina a glicina, actuando como metabolito intermedio .

Medicina: La this compound se ha estudiado por sus posibles beneficios para mejorar la utilización de oxígeno, reducir la fatiga y mejorar el rendimiento de resistencia. También se ha investigado sus efectos en pacientes con esclerosis múltiple progresiva .

Industria: El compuesto se utiliza como aditivo para piensos en la nutrición animal para mejorar el crecimiento y el rendimiento .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

N,N-Dimethylglycine acts as an agonist of the glycine site of the NMDA receptor . It is involved in the metabolism of homocysteine to methionine, where it is formed by the removal of one methyl group from betaine .

Cellular Effects

N,N-Dimethylglycine sodium salt (DMG-Na) has been shown to promote the proliferation of cultured human epidermal HaCaT keratinocytes . It also promotes keratinocyte migration and upregulates the synthesis and release of specific growth factors . DMG-Na exerts robust anti-inflammatory and antioxidant effects .

Molecular Mechanism

N,N-Dimethylglycine has been found to interact with monomeric sarcosine oxidase, an enzyme from Bacillus sp. (strain B-0618)

Dosage Effects in Animal Models

Limited studies have been performed on the dosage effects of N,N-Dimethylglycine in animal models. There is anecdotal evidence that it may benefit animals with certain immune, cardiovascular, or metabolic diseases .

Metabolic Pathways

N,N-Dimethylglycine is involved in several metabolic pathways, including glycine and serine metabolism, betaine metabolism, and the metabolism of homocysteine to methionine .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Método de neutralización: La N,N-dimetilglicina se puede sintetizar mediante la neutralización de su sal sódica con ácido sulfúrico.

Método del ácido monocloroacético: Otro método implica tratar el ácido monocloroacético con dimetilamina acuosa seguido de ácido clorhídrico, obteniendo this compound como su sal de clorhidrato.

Métodos de producción industrial: La producción industrial a menudo emplea el método de neutralización debido a su mayor rendimiento y rentabilidad. El proceso implica la destilación intermedia con vapor y el aislamiento de N,N-dimetilamino acetonitrilo, seguido de hidrólisis cáustica y extracción con metanol .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La N,N-dimetilglicina puede sufrir reacciones de oxidación, particularmente en sistemas biológicos donde se metaboliza.

Reducción: Se puede reducir a aminas más simples en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos metilo pueden ser reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Varios haluros de alquilo y nucleófilos pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Produce formaldehído y glicina.

Reducción: Genera aminas más simples.

Sustitución: Resulta en la formación de derivados de glicina sustituidos.

Comparación Con Compuestos Similares

Compuestos similares:

Glicina: El aminoácido parental del cual se deriva la N,N-dimetilglicina.

Betaina: Otro derivado metilado de la glicina, involucrado en vías metabólicas similares.

Sarcosina: Un compuesto relacionado formado a partir de la desmetilación de this compound.

Singularidad: La this compound es única debido a sus dos grupos metilo en el átomo de nitrógeno, que confieren propiedades bioquímicas y roles metabólicos distintos en comparación con sus análogos .

Actividad Biológica

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of glycine and has garnered attention for its diverse biological activities. This article explores the various aspects of DMG's biological activity, including its anti-inflammatory effects, antioxidant properties, and potential therapeutic applications, particularly in dermatological and neurological contexts.

Overview of N,N-Dimethylglycine

N,N-Dimethylglycine is a simple amino acid derivative that plays a role in several metabolic pathways. It is involved in the metabolism of methionine and is considered to have beneficial effects on growth, physical performance, and overall health when used as a dietary supplement. DMG is found in various food sources, including meats and some plants, and is often marketed as a supplement for enhancing athletic performance and cognitive function.

Anti-Inflammatory Effects

Recent studies have highlighted DMG's significant anti-inflammatory properties. A study published in July 2023 demonstrated that N,N-dimethylglycine sodium salt (DMG-Na) effectively promotes the proliferation and migration of human epidermal keratinocytes, which are crucial for skin repair processes. In vitro experiments showed that DMG-Na treatment led to:

- Increased Proliferation : DMG-Na significantly increased the number of Ki67-positive cells, indicating enhanced cellular proliferation.

- Enhanced Wound Healing : In scratch wound assays, DMG-Na accelerated the rate of wound closure.

- Growth Factor Release : Treatment resulted in the upregulation of specific growth factors associated with skin healing .

Antioxidant Properties

The antioxidant capacity of DMG has been investigated in various contexts. For instance, research on in vitro-produced bovine embryos revealed that DMG supplementation significantly improved blastocyst development under oxidative stress conditions. Specifically:

- Oxidative Stress Mitigation : The presence of DMG during embryo culture reduced oxidative stress effects induced by high oxygen concentrations and hydrogen peroxide exposure.

- Cell Viability : Enhanced cell viability was observed with DMG treatment, suggesting its role in protecting cells from oxidative damage .

Neurological Applications

DMG has also been studied for its potential benefits in neurological disorders. A double-blind placebo-controlled study evaluated its effectiveness in children with autism spectrum disorders. Although both groups (placebo and DMG) showed improvements on behavioral measures, the differences were not statistically significant. Nonetheless, the findings suggest that further investigation into DMG's role in neurodevelopmental conditions may be warranted .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of N,N-dimethylglycine across different studies:

Case Studies

- Dermatitis Models : In a study assessing DMG-Na's effects on dermatitis models, it was found to exert robust anti-inflammatory effects, improving skin barrier function and reducing inflammation markers .

- Bovine Embryo Development : The use of DMG during embryo culture significantly improved developmental outcomes under oxidative stress conditions, indicating its protective role .

Propiedades

IUPAC Name |

2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDGPVCHZBVARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074336 | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-68-9 | |

| Record name | N,N-Dimethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 °C | |

| Record name | N,N-dimethylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.